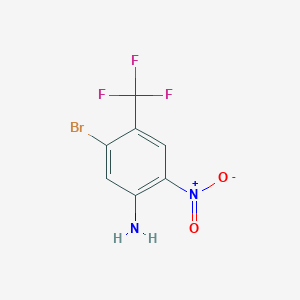
3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride: is a chemical compound with the molecular formula C5H11N3·HCl. It is a derivative of diazirine, a class of compounds known for their photo-reactive properties. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its ability to form covalent bonds with nearby molecules upon exposure to UV light.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the diazirine ring: This is achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.
Attachment of the propan-1-amine group: The diazirine intermediate is then reacted with a propan-1-amine derivative to form the final product.
Hydrochloride formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the diazirine precursor and propan-1-amine derivative are synthesized.
Reaction optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.
Purification: The final product is purified using techniques like crystallization or chromatography to obtain the hydrochloride salt in high purity.
化学反応の分析
Types of Reactions:
Photo-induced reactions: Upon exposure to UV light, 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride undergoes a photolysis reaction, forming reactive carbene intermediates.
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
UV light: Used to induce photolysis reactions.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Solvents: Common solvents include dichloromethane and ethanol.
Major Products:
Carbene intermediates: Formed during photolysis, which can further react with nearby molecules.
Substituted products: Formed during nucleophilic substitution reactions.
科学的研究の応用
Chemistry:
Photoaffinity labeling: Used to study molecular interactions by forming covalent bonds with target molecules upon UV irradiation.
Crosslinking agents: Employed in the synthesis of polymers and other materials.
Biology:
Protein-protein interactions: Used to investigate interactions between proteins by crosslinking them in their native environment.
Enzyme activity studies: Helps in identifying active sites and understanding enzyme mechanisms.
Medicine:
Drug development: Utilized in the design of photo-reactive drugs for targeted therapy.
Diagnostic tools: Used in the development of diagnostic assays for detecting biomolecules.
Industry:
Material science: Applied in the development of advanced materials with specific properties.
Surface modification: Used to modify surfaces for improved adhesion or biocompatibility.
作用機序
Photolysis Mechanism: Upon exposure to UV light, 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride undergoes photolysis, generating reactive carbene intermediates. These intermediates can insert into C-H, N-H, or O-H bonds of nearby molecules, forming covalent bonds. This property makes it useful for photoaffinity labeling and crosslinking studies.
Molecular Targets and Pathways: The compound targets various biomolecules, including proteins, nucleic acids, and lipids. The reactive carbene intermediates can form covalent bonds with these targets, allowing researchers to study their interactions and functions.
類似化合物との比較
3-(2-Bromoethyl)-3-methyl-3H-diazirine: Another diazirine derivative used in photoaffinity labeling.
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Used in crosslinking and photoactivatable crosslinking studies.
Uniqueness: 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride is unique due to its specific structure, which combines the photo-reactive diazirine ring with a propan-1-amine group. This combination allows it to participate in a wide range of chemical reactions and makes it highly versatile for various scientific applications.
特性
IUPAC Name |
3-(3-methyldiazirin-3-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.ClH/c1-5(7-8-5)3-2-4-6;/h2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTVTFDAVKPFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R)-3-(1-benzofuran-5-yl)-1,2,3,4-tetrahydropyrrolo[3,4-b]quinolin-9-one](/img/structure/B8183638.png)








![3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B8183712.png)
![7-Azabicyclo[4.1.1]octane hydrochloride](/img/structure/B8183719.png)
